molecular formula C20H18Cl2N4O2 B5607921 (E)-1-[3,5-dichloro-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine

(E)-1-[3,5-dichloro-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine

Cat. No.: B5607921
M. Wt: 417.3 g/mol
InChI Key: NFBTUCXQMIQGSW-BRJLIKDPSA-N
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Description

(E)-1-[3,5-dichloro-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine is a complex organic compound characterized by its unique structure, which includes a triazole ring, dichlorophenyl groups, and a prop-2-enylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[3,5-dichloro-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 5 positions.

    Attachment of the prop-2-enylphenoxy group: This step involves the reaction of the dichlorophenyl intermediate with 2-(2-prop-2-enylphenoxy)ethanol under basic conditions to form the desired ether linkage.

    Formation of the triazole ring: This step involves the cyclization of an appropriate precursor with hydrazine and subsequent reaction with formaldehyde to form the triazole ring.

    Final coupling reaction: The final step involves the coupling of the triazole intermediate with the dichlorophenyl ether intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[3,5-dichloro-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the triazole ring or other functional groups.

    Substitution: The dichlorophenyl groups can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(E)-1-[3,5-dichloro-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive agent, with applications in drug discovery and development.

    Medicine: Its unique structure suggests potential as a therapeutic agent, particularly in the treatment of diseases where triazole-containing compounds have shown efficacy.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-1-[3,5-dichloro-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl groups may enhance the compound’s binding affinity and specificity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-[3,5-dichloro-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine is unique due to its combination of dichlorophenyl groups, a triazole ring, and a prop-2-enylphenoxy moiety. This unique structure may confer specific properties, such as enhanced binding affinity and specificity, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-1-[3,5-dichloro-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N4O2/c1-2-5-16-6-3-4-7-19(16)27-8-9-28-20-17(21)10-15(11-18(20)22)12-25-26-13-23-24-14-26/h2-4,6-7,10-14H,1,5,8-9H2/b25-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBTUCXQMIQGSW-BRJLIKDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2Cl)C=NN3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2Cl)/C=N/N3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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